molecular formula C13H11NO3 B3059736 2-(4-Methoxyphenyl)nicotinic acid CAS No. 1225539-80-9

2-(4-Methoxyphenyl)nicotinic acid

Cat. No.: B3059736
CAS No.: 1225539-80-9
M. Wt: 229.23
InChI Key: ZCJJGJJNZDKBSF-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)nicotinic acid is a high-purity chemical compound with the CAS Registry Number 1225539-80-9 and a molecular formula of C13H11NO3 . It has a calculated molecular weight of 229.23 g/mol . This solid compound is an organic building block of interest in various research fields, particularly in medicinal chemistry and chemical synthesis. Its structure, which incorporates both a nicotinic acid moiety and a 4-methoxyphenyl group, makes it a potential precursor for the development of more complex molecules, such as pharmaceutical candidates and functional materials. Researchers may employ this compound in the synthesis of esters and amides, or as a scaffold for constructing molecular libraries in drug discovery projects. The compound is intended for Research Use Only and is not meant for diagnostic, therapeutic, or any other human or veterinary use. Proper handling procedures in a well-equipped laboratory by qualified personnel are required. For comprehensive safety information, please consult the relevant Safety Data Sheet (SDS).

Properties

IUPAC Name

2-(4-methoxyphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-10-6-4-9(5-7-10)12-11(13(15)16)3-2-8-14-12/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJJGJJNZDKBSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680760
Record name 2-(4-Methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225539-80-9
Record name 2-(4-Methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Derivatization Reactions of 2 4 Methoxyphenyl Nicotinic Acid Scaffold

The 2-(4-methoxyphenyl)nicotinic acid framework serves as a versatile platform for the synthesis of a wide array of novel chemical entities through advanced derivatization reactions. The strategic location of the carboxylic acid group and the pyridine (B92270) nitrogen atom allows for extensive chemical modifications, leading to the generation of diverse heterocyclic compounds with significant potential in various fields of chemical and medicinal research. This section details the synthetic methodologies employed for the derivatization of this scaffold.

Reaction Mechanisms and Mechanistic Insights

Mechanistic Pathways in 2-(4-Methoxyphenyl)nicotinic Acid Synthesis

The synthesis of 2-(4-Methoxyphenyl)nicotinic acid can be achieved through various strategies, each characterized by distinct mechanistic pathways. The formation of the core structure relies on key bond-forming reactions, including the creation of the biaryl linkage and the establishment of the carboxylic acid functionality.

The synthesis of nicotinic acid and its derivatives frequently employs the oxidation of alkyl-substituted pyridines. While direct oxidation of a precursor like 3-methyl-2-(4-methoxyphenyl)pyridine is a plausible route, the general mechanism for such transformations involves the conversion of a methyl group to a carboxylic acid. Historically, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid have been used for this purpose with precursors such as 3-methylpyridine. nih.gov

The mechanism for these oxidations under harsh conditions can be complex, but it generally proceeds through the following stages:

Initial Attack: The oxidizing agent attacks the alkyl group, initiating a free-radical or ionic process.

Intermediate Formation: A series of oxidative steps converts the methyl group into intermediate species such as an alcohol (hydroxymethyl group) and then an aldehyde (formyl group).

Final Oxidation: The aldehyde is further oxidized to the corresponding carboxylic acid.

Modern methods often utilize catalytic systems to achieve higher selectivity and milder reaction conditions. For instance, oxidation can be performed using catalysts like cobalt or manganese salts in the presence of a bromide source, proceeding at high temperatures and pressures. nih.gov Enzymatic processes, using nitrile-hydrolyzing enzymes, also offer a green alternative for producing nicotinic acid from cyanopyridine precursors. frontiersin.org

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a powerful method for forming the crucial carbon-carbon bond between the pyridine (B92270) and methoxyphenyl rings. The most common of these, the Suzuki-Miyaura coupling, involves the reaction of a pyridine halide (or triflate) with a phenylboronic acid derivative. The general catalytic cycle for these reactions is well-established and consists of three primary steps. youtube.comyoutube.comyoutube.com

Oxidative Addition: The cycle begins with a low-valent palladium(0) complex. An organohalide (e.g., 2-chloro-nicotinic acid ester) reacts with the Pd(0) catalyst, which inserts itself into the carbon-halogen bond. This process oxidizes the palladium from Pd(0) to Pd(II), forming a square planar organopalladium(II) complex. youtube.com

Transmetalation: The organoboron compound (e.g., 4-methoxyphenylboronic acid), activated by a base, transfers its organic group (the 4-methoxyphenyl (B3050149) moiety) to the palladium(II) complex. This step displaces the halide and results in a diorganopalladium(II) intermediate. The choice of base is critical and can significantly impact reaction efficiency. youtube.com

Reductive Elimination: This is the final, product-forming step. The two organic groups attached to the palladium center (the nicotinic acid derivative and the 4-methoxyphenyl group) couple together, forming the desired C-C bond. This process reduces the palladium from Pd(II) back to its Pd(0) state, regenerating the active catalyst, which can then re-enter the catalytic cycle. youtube.com

Other cross-coupling reactions like the Negishi (using an organozinc reagent) and Stille (using an organotin reagent) couplings follow similar catalytic cycles involving these fundamental steps. youtube.com The Fukuyama coupling, which uses a thioester and an organozinc halide, is another related method. youtube.com

Catalytic Cycle Step Description Change in Pd Oxidation State
Oxidative Addition The catalyst inserts into the carbon-halide bond of the electrophile.Pd(0) → Pd(II)
Transmetalation The organic group from the nucleophilic partner is transferred to the palladium complex.Stays Pd(II)
Reductive Elimination The two coupled organic groups are expelled, forming the product and regenerating the catalyst.Pd(II) → Pd(0)

The conversion of the carboxylic acid group of 2-(4-Methoxyphenyl)nicotinic acid into an amide is a fundamental transformation. Direct reaction with an amine is generally unfavorable; therefore, the carboxylic acid must first be "activated." This is typically achieved using a coupling agent, such as a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC).

The mechanism proceeds via several key steps: youtube.com

Activation of the Carboxylic Acid: The carboxylic acid acts as a nucleophile, attacking one of the carbon-nitrogen double bonds of the DCC molecule. This forms a highly reactive O-acylisourea intermediate, which is a much better leaving group than the hydroxide (B78521) ion of the original acid.

Nucleophilic Attack by the Amine: The amine then acts as a nucleophile, attacking the carbonyl carbon of the activated O-acylisourea intermediate. youtube.comlibretexts.org This forms a tetrahedral intermediate.

Collapse of the Intermediate: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the N,N'-dicyclohexylurea as a stable byproduct.

Proton Transfer: A final proton transfer step yields the neutral amide product.

This process, known as a condensation reaction, involves the formation of a new bond with the elimination of a small molecule (in this case, the urea (B33335) byproduct). youtube.com

Mechanistic Aspects of Derivatization Reactions

The functional groups of 2-(4-Methoxyphenyl)nicotinic acid, namely the carboxylic acid and the pyridine ring, allow for a wide range of derivatization reactions.

Intramolecular or multicomponent reactions involving nicotinic acid derivatives can lead to the formation of complex heterocyclic systems. For example, a derivative of 2-(4-methoxyphenyl)nicotinic acid could be involved in a cyclization to form a fused ring system.

A relevant example is the synthesis of a 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid, which involves several mechanistic steps. mdpi.com Although starting from different precursors to form a related structure, the mechanism illustrates the principles of cyclization. The process can be envisioned as:

Initial Condensation: A base-catalyzed condensation between an arylglyoxal and an active methylene (B1212753) compound like Meldrum's acid. mdpi.com

Michael Addition: A nucleophile, such as an 8-hydroxyquinoline (B1678124) anion, adds to the intermediate formed in the first step. mdpi.com

Intramolecular Cyclization/Dehydration: Subsequent acid treatment leads to the cleavage of the Meldrum's acid moiety and an intramolecular cyclization, where the hydroxyl group attacks an intermediate keto-acid. This is followed by dehydration to form the furan (B31954) ring, resulting in the final fused heterocyclic product. mdpi.com

Condensation reactions are fundamental to many derivatization pathways. An aldol-type condensation, for instance, involves the reaction of an enolate with a carbonyl compound. scirp.org While not directly starting with 2-(4-Methoxyphenyl)nicotinic acid itself, its derivatives could participate in such reactions.

A general mechanism for a base-catalyzed aldol (B89426) condensation involves:

Enolate Formation: A base removes an alpha-proton from a carbonyl compound to form a nucleophilic enolate.

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of another molecule (like an aldehyde or ketone), forming a tetrahedral alkoxide intermediate.

Protonation: The alkoxide is protonated by a proton source (often water or the conjugate acid of the base) to give a β-hydroxy carbonyl compound.

In many cases, this initial adduct can undergo subsequent dehydration, especially if heating is applied or if the resulting double bond is conjugated with an aromatic system, to yield an α,β-unsaturated carbonyl compound. scirp.org Multicomponent reactions, which often rely on a cascade of condensation, addition, and cyclization steps, are an efficient way to build molecular complexity from simple precursors. nih.gov

Theoretical and Computational Elucidation of Reaction Pathways

Due to the complexity of reaction mechanisms, computational chemistry methods have become indispensable tools for elucidating reaction pathways, characterizing transition states, and understanding the dynamics of chemical reactions. For a molecule like "2-(4-Methoxyphenyl)nicotinic acid," theoretical studies, although not extensively reported for this specific compound, can provide significant insights based on principles derived from related systems.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. epstem.netepstem.net DFT calculations are particularly well-suited for locating and characterizing the transition states of chemical reactions, providing crucial information about the energy barriers and the geometry of the highest-energy point along the reaction coordinate.

For the nucleophilic addition to "2-(4-Methoxyphenyl)nicotinic acid," DFT could be employed to model the reaction pathway. For instance, in a hypothetical nucleophilic attack on the pyridine ring, DFT calculations could determine the activation energy barriers for attack at different positions (e.g., C4 vs. C6). This would involve optimizing the geometries of the reactants, the transition state, and the products. The calculated energy of the transition state would reveal the kinetic feasibility of the reaction. Studies on related systems, such as the nucleophilic substitution of substituted pyridines, have successfully used DFT to rationalize experimental observations and to understand the influence of substituents on the reaction rates. rsc.orgresearchgate.net

Furthermore, DFT can provide insights into the electronic structure of the transition state, including bond lengths, bond angles, and charge distribution. For example, in a study of nucleophilic substitution on acyl chlorides with pyridine, DFT calculations revealed the nature of the transition state's lowest unoccupied molecular orbital (LUMO), indicating a mixed orbital character originating from both the nucleophile and the substrate. rsc.orgrsc.org A similar analysis for "2-(4-Methoxyphenyl)nicotinic acid" could elucidate how the methoxyphenyl and carboxyl groups influence the electronic properties of the transition state and, consequently, the reaction mechanism. DFT studies on nicotinic acid derivatives have also been used to analyze their structure, stability, and reactivity, providing a foundation for understanding more complex derivatives. epstem.netdergipark.org.tr

For reactions occurring in a complex environment, such as in solution or within an enzyme active site, a purely quantum mechanical (QM) approach can be computationally prohibitive. In such cases, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a viable and accurate alternative. nih.govnih.gov In a QM/MM simulation, the region of the system where the chemical transformation occurs (e.g., the reacting molecules) is treated with a high-level QM method, while the surrounding environment (e.g., solvent molecules or the protein) is described using a less computationally expensive MM force field. acs.org

The application of QM/MM methods to the study of nucleophilic addition to "2-(4-Methoxyphenyl)nicotinic acid" could provide a more realistic picture of the reaction dynamics. For example, a QM/MM simulation could be used to study the reaction in an aqueous solution, explicitly accounting for the influence of solvent molecules on the stability of the reactants, transition state, and products. This is particularly important for reactions involving charged species, where solvent effects can be significant. Advances in QM/MM methodologies have enabled the accurate prediction of activation barriers and the characterization of transition states in condensed-phase reactions. nih.govarxiv.orgarxiv.org

Moreover, if "2-(4-Methoxyphenyl)nicotinic acid" were to act as a substrate for an enzyme, QM/MM simulations would be the method of choice to investigate the catalytic mechanism. The QM region would encompass the substrate and key active site residues, while the rest of the enzyme and surrounding water would be treated with MM. This approach allows for the study of how the enzyme's active site stabilizes the transition state and lowers the activation energy of the reaction. While specific QM/MM studies on "2-(4-Methoxyphenyl)nicotinic acid" are not available, the methodology has been successfully applied to a wide range of organic and enzymatic reactions, including substitution and elimination reactions, demonstrating its power in elucidating complex chemical processes. nih.gov

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in both solution and the solid state. For 2-(4-Methoxyphenyl)nicotinic acid, it provides unambiguous evidence for the covalent framework and offers insights into its conformational preferences.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. While specific experimental data for 2-(4-Methoxyphenyl)nicotinic acid is not widely published, the expected chemical shifts and coupling patterns can be predicted based on the analysis of its constituent parts: a 2-substituted nicotinic acid and a 4-substituted anisole (B1667542) ring.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the methoxyphenyl ring. The three protons on the nicotinic acid ring would appear as distinct multiplets, typically in the downfield region (δ 7.5-9.0 ppm) due to the electron-withdrawing effect of the nitrogen atom and the carboxylic acid group. The protons on the 4-methoxyphenyl (B3050149) ring would present as two doublets, characteristic of a para-substituted benzene (B151609) ring, appearing in the aromatic region (δ 7.0-8.0 ppm). The methoxy (B1213986) group (-OCH₃) protons would give rise to a sharp singlet, typically further upfield (δ 3.8-4.0 ppm). The acidic proton of the carboxylic group would appear as a broad singlet at a very downfield chemical shift (>10 ppm), which may be exchangeable with deuterium (B1214612) in solvents like D₂O.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct resonances for each of the 13 unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal (δ 165-175 ppm). Carbons of the aromatic rings would resonate in the δ 110-160 ppm range. The carbon bearing the methoxy group and the carbons attached to the nitrogen atom would have characteristic shifts influenced by their heteroatomic neighbors. The methoxy carbon itself would appear at approximately δ 55-60 ppm.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), would be essential for definitive assignment. A COSY spectrum would confirm the proton-proton coupling relationships within the pyridine and phenyl rings, while HSQC and HMBC spectra would correlate the proton signals with their directly attached (one-bond) and more distant (two- or three-bond) carbon atoms, respectively, allowing for the complete and unambiguous assignment of all signals.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(4-Methoxyphenyl)nicotinic acid
ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Pyridine-H48.2 - 8.4Doublet of doublets (dd)
Pyridine-H57.5 - 7.7Doublet of doublets (dd)
Pyridine-H68.8 - 9.0Doublet of doublets (dd)
Phenyl-H2'/H6'7.8 - 8.0Doublet (d)
Phenyl-H3'/H5'7.0 - 7.2Doublet (d)
Methoxy (-OCH₃)3.8 - 3.9Singlet (s)
Carboxylic Acid (-COOH)>10Broad Singlet (br s)
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(4-Methoxyphenyl)nicotinic acid
Carbon AtomPredicted Chemical Shift (δ, ppm)
Carboxylic Acid (C=O)168 - 172
Pyridine-C2155 - 158
Pyridine-C3125 - 128
Pyridine-C4138 - 141
Pyridine-C5123 - 126
Pyridine-C6150 - 153
Phenyl-C1'128 - 131
Phenyl-C2'/C6'130 - 133
Phenyl-C3'/C5'114 - 117
Phenyl-C4'160 - 163
Methoxy (-OCH₃)55 - 58

While solution-state NMR provides data on molecules in a dynamic, solvated environment, solid-state NMR (ssNMR) offers powerful insights into the structure of materials in their crystalline or amorphous solid forms. st-andrews.ac.ukresearchgate.net For 2-(4-Methoxyphenyl)nicotinic acid, ssNMR would be particularly useful for characterizing its crystal packing, identifying different polymorphic forms, and understanding intermolecular interactions such as hydrogen bonding. rsc.org

Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution ¹³C spectra of solids. Small differences in chemical shifts observed in the ssNMR spectrum compared to the solution spectrum can reveal the effects of the crystalline environment. Furthermore, if multiple molecules exist in the crystallographic asymmetric unit, ssNMR can resolve distinct signals for each chemically equivalent but crystallographically inequivalent atom. st-andrews.ac.uk This technique is a key component of "NMR crystallography," where it is used in conjunction with X-ray diffraction and computational modeling to achieve a comprehensive structural determination of solid materials. researchgate.net

The structure of 2-(4-Methoxyphenyl)nicotinic acid features a single bond connecting the pyridine and phenyl rings, allowing for rotation and thus different spatial arrangements or conformations. The key parameter defining this conformation is the dihedral angle between the two aromatic rings. NMR spectroscopy in solution is a primary tool for studying these conformational preferences. nih.gov

The conformation of biaryl compounds like this is influenced by steric hindrance between the ortho-substituents and the potential for conjugation between the rings. libretexts.orgic.ac.uk The planar conformation, which would maximize π-system overlap, is often disfavored due to steric clashes between ortho protons and substituents. libretexts.org Consequently, the molecule adopts a twisted conformation in its lowest energy state. tandfonline.com

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to probe through-space interactions between protons on the different rings. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing sensitive measurements of internuclear distances that can be used to define the average dihedral angle in solution. Additionally, the analysis of long-range coupling constants, often aided by quantum mechanical calculations, can provide further details on the dominant conformation and the energy barrier to rotation. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the functional groups present and their chemical environment, making them excellent tools for structural confirmation and for studying intermolecular interactions like hydrogen bonding.

The FT-IR spectrum of 2-(4-Methoxyphenyl)nicotinic acid is expected to display a series of characteristic absorption bands corresponding to its various functional groups. The most prominent feature would be related to the carboxylic acid group, which exhibits a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ due to strong hydrogen bonding in the solid state. The carbonyl (C=O) stretching vibration would appear as a strong, sharp band around 1700-1730 cm⁻¹.

Vibrations associated with the aromatic rings include C-H stretching just above 3000 cm⁻¹ and C=C/C=N ring stretching vibrations in the 1450-1610 cm⁻¹ region. The methoxy group would show characteristic C-H stretching bands around 2850-2960 cm⁻¹ and a strong C-O stretching band near 1250 cm⁻¹. researchgate.net The specific positions and shapes of these bands provide a unique fingerprint for the molecule. researchgate.net

Table 3: Predicted Characteristic FT-IR Absorption Bands for 2-(4-Methoxyphenyl)nicotinic acid
Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H StretchCarboxylic Acid2500 - 3300Broad, Strong
C-H Stretch (Aromatic)Pyridine, Phenyl Rings3000 - 3100Medium
C-H Stretch (Aliphatic)Methoxy (-OCH₃)2850 - 2960Medium
C=O StretchCarboxylic Acid1700 - 1730Strong
C=C / C=N StretchPyridine, Phenyl Rings1450 - 1610Medium-Strong
C-O StretchMethoxy / Carboxylic Acid1240 - 1300Strong
C-H Bending (out-of-plane)Aromatic Rings750 - 900Strong

Raman spectroscopy is a complementary vibrational technique to FT-IR. While FT-IR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. A key difference is the selection rules: vibrations that cause a change in polarizability are Raman active, while those that cause a change in dipole moment are IR active.

For 2-(4-Methoxyphenyl)nicotinic acid, symmetric vibrations and those involving non-polar bonds tend to produce strong Raman signals. Therefore, the symmetric "breathing" modes of the pyridine and phenyl rings, typically observed around 1000 cm⁻¹, are expected to be particularly intense in the Raman spectrum. researchgate.net The C=C and C=N stretching vibrations of the rings are also active in both Raman and IR. aps.org In contrast, the polar C=O and O-H groups of the carboxylic acid, which are very strong in the IR spectrum, often show weaker intensity in Raman spectra. This complementarity makes the combined use of both techniques a powerful approach for a complete vibrational assignment. acs.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone in the analysis of 2-(4-Methoxyphenyl)nicotinic acid, offering high sensitivity and specificity for determining its molecular weight and elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is pivotal for unambiguously determining the elemental composition of 2-(4-Methoxyphenyl)nicotinic acid. Unlike nominal mass measurements, HRMS provides highly accurate mass data, typically to within 5 ppm, which allows for the calculation of a unique molecular formula. nih.gov For the target compound, the exact mass of its protonated molecular ion ([M+H]⁺) can be calculated and compared against the experimentally measured value to confirm its identity.

Theoretical HRMS Data for 2-(4-Methoxyphenyl)nicotinic acid

Molecular Formula Ion Species Calculated Exact Mass
C₁₃H₁₁NO₃ [M+H]⁺ 230.0761
C₁₃H₁₁NO₃ [M+Na]⁺ 252.0580

This high mass accuracy is invaluable for distinguishing 2-(4-Methoxyphenyl)nicotinic acid from other isomeric compounds or molecules with the same nominal mass but different elemental formulas.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. rsc.orgresearchgate.net For the analysis of 2-(4-Methoxyphenyl)nicotinic acid, which contains a polar carboxylic acid group, a derivatization step is typically required to increase its volatility and thermal stability. This often involves converting the carboxylic acid to a more volatile ester, such as a methyl or trimethylsilyl (B98337) (TMS) ester.

Hypothetical GC-MS Parameters for Derivatized 2-(4-Methoxyphenyl)nicotinic acid

Parameter Value
GC Column HP-5ms (5%-phenyl)-methylpolysiloxane or similar
Ionization Mode Electron Ionization (EI) at 70 eV
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Methanol/H₂SO₄

| Expected Fragments (TMS derivative) | Fragments corresponding to the loss of the TMS group, COOTMS group, and cleavage of the phenyl-pyridine bond. |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying compounds in complex mixtures and does not require derivatization for polar molecules like 2-(4-Methoxyphenyl)nicotinic acid. bevital.nonih.govresearchgate.net The compound is first separated using high-performance liquid chromatography (HPLC), typically with a reversed-phase column, and then detected by a tandem mass spectrometer. restek.comphenomenex.com

Electrospray ionization (ESI) is commonly used, which generates protonated molecular ions [M+H]⁺ in positive ion mode. researchgate.net In tandem MS, this parent ion is selected and fragmented to produce specific product ions. The transition from the parent ion to a specific product ion can be monitored using Selected Reaction Monitoring (SRM), providing excellent selectivity and sensitivity. nih.gov For nicotinic acid, the transition m/z 124 → 80 is often monitored. researchgate.net

Proposed LC-MS/MS Parameters for 2-(4-Methoxyphenyl)nicotinic acid

Parameter Value
LC Column C18 reversed-phase column
Mobile Phase Gradient of water and acetonitrile (B52724) with 0.1% formic acid
Ionization Mode Electrospray Ionization (ESI), Positive
Parent Ion (Q1) m/z 230.1 ([M+H]⁺)

| Potential Product Ions (Q3) | m/z 184.1 (loss of CO₂H), m/z 124.1 (cleavage leading to nicotinic acid fragment) |

Ambient ionization techniques allow for the direct analysis of samples in their native state with minimal or no preparation. nih.govnih.gov Direct Analysis in Real Time (DART) is a prominent example, where a heated stream of metastable gas (e.g., helium) is directed at the sample, causing desorption and ionization of the analyte molecules. pageplace.de This method is rapid and can analyze solids and liquids directly. nsf.govresearchgate.net

For 2-(4-Methoxyphenyl)nicotinic acid, DART-MS would likely produce a protonated molecule [M+H]⁺ in the positive-ion mode. This technique is particularly useful for rapid screening and identification of the compound without the need for chromatographic separation. researchgate.net When coupled with a high-resolution mass spectrometer, DART-HRMS can provide rapid and accurate mass measurements for formula confirmation.

Understanding the fragmentation pathways of 2-(4-Methoxyphenyl)nicotinic acid in the mass spectrometer is crucial for its structural confirmation. scispace.com Upon ionization, the molecular ion undergoes collision-induced dissociation (CID) to form a series of fragment ions. The fragmentation pattern is dictated by the molecule's structure, with cleavage occurring at the weakest bonds or through stable neutral losses. youtube.comlibretexts.org

Key predicted fragmentation pathways for the [M+H]⁺ ion of 2-(4-Methoxyphenyl)nicotinic acid (m/z 230.1) include:

Decarboxylation: A primary fragmentation for carboxylic acids is the loss of formic acid (HCOOH, 46 Da) or CO₂ (44 Da) followed by H rearrangement. However, the most common cleavage is the loss of the entire carboxyl group as COOH (45 Da) to yield a fragment at m/z 185, or the loss of CO₂ to yield a fragment at m/z 186.

Cleavage of the Phenyl-Pyridine Bond: Scission of the C-C bond connecting the two aromatic rings can lead to fragments representing each ring system.

Fragmentation of the Methoxy Group: The methoxy substituent can fragment via the loss of a methyl radical (•CH₃, 15 Da) or formaldehyde (B43269) (CH₂O, 30 Da). nih.gov

Predicted Major Fragment Ions for 2-(4-Methoxyphenyl)nicotinic acid

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Proposed Structure of Fragment
230.1 184.1 HCOOH 2-(4-Methoxyphenyl)pyridine (B1296241) cation
230.1 215.1 •CH₃ Ion from loss of methyl radical from methoxy group

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are used to investigate the electronic properties of 2-(4-Methoxyphenyl)nicotinic acid, which arise from the π-electron systems of its aromatic rings.

The UV-Vis absorption spectrum is determined by the electronic transitions within the molecule's chromophores. The structure of 2-(4-Methoxyphenyl)nicotinic acid contains both a pyridine ring and a methoxy-substituted benzene ring, both of which are strong chromophores. The spectrum is expected to show characteristic absorption bands in the UV region. For comparison, nicotinic acid exhibits an absorption maximum at approximately 261 nm. omicsonline.orgresearchgate.net The presence of the extended conjugated system involving the methoxyphenyl group may cause a shift in the absorption maximum (bathochromic or hypsochromic shift) and an increase in molar absorptivity. The absorption properties can also be influenced by the solvent polarity. nih.gov

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Molecules with extended aromatic systems are often fluorescent. Nicotinic acid and its derivatives can exhibit fluorescence, which is useful for their detection. mdpi.comresearchgate.net The fluorescence spectrum of 2-(4-Methoxyphenyl)nicotinic acid would be characterized by specific excitation and emission maxima. A related nicotinonitrile derivative containing a methoxyphenyl group is reported to be a blue light-emitting material, suggesting that 2-(4-Methoxyphenyl)nicotinic acid may also possess significant fluorescence properties. nih.gov

Expected Spectroscopic Properties

Technique Expected Observation Influencing Factors
UV-Vis Spectroscopy Absorption maxima in the range of 250-300 nm. Solvent polarity, pH

| Fluorescence Spectroscopy | Potential emission in the blue region of the visible spectrum. | Solvent polarity, concentration (quenching effects) |

UV-Vis Absorption Analysis

Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For 2-(4-Methoxyphenyl)nicotinic acid, this analysis would involve dissolving the compound in a suitable transparent solvent, such as ethanol (B145695) or cyclohexane, and measuring its absorbance of UV and visible light across a range of wavelengths.

The resulting spectrum would be expected to show characteristic absorption bands (λmax) corresponding to π → π* and n → π* transitions. These transitions are associated with the conjugated π-electron systems of the pyridine and phenyl rings. The methoxy (-OCH3) group, being an electron-donating group, would likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted nicotinic acid, indicating a change in the electronic structure. However, specific experimental values for λmax and molar absorptivity (ε) for 2-(4-Methoxyphenyl)nicotinic acid are not documented in the searched sources.

Table 1: Expected UV-Vis Absorption Data (Hypothetical)

Solvent λmax 1 (nm) Molar Absorptivity (ε1) (L mol⁻¹ cm⁻¹) λmax 2 (nm) Molar Absorptivity (ε2) (L mol⁻¹ cm⁻¹)
Ethanol Data not available Data not available Data not available Data not available
Methanol Data not available Data not available Data not available Data not available

Spectrofluorimetry and Electronic Fluorescence Emission Spectra

Spectrofluorimetry is employed to investigate the fluorescent properties of a molecule, providing insights into its electronic structure and excited states. The analysis of 2-(4-Methoxyphenyl)nicotinic acid would involve exciting the molecule at a specific wavelength (typically one of its absorption maxima) and measuring the emitted light at longer wavelengths.

The presence of extended conjugation and aromatic rings in the molecule suggests potential fluorescence. The emission spectrum would reveal the wavelength of maximum emission and the quantum yield, which is a measure of the efficiency of the fluorescence process. The nature of the solvent can significantly influence the fluorescence properties, including the intensity and position of the emission peak (Stokes shift). Despite the theoretical potential for fluorescence, no experimental spectrofluorimetric data for 2-(4-Methoxyphenyl)nicotinic acid could be located.

Table 2: Expected Fluorescence Emission Data (Hypothetical)

Solvent Excitation λ (nm) Emission λ (nm) Quantum Yield (Φ) Stokes Shift (nm)
Ethanol Data not available Data not available Data not available Data not available

X-ray Diffraction (XRD) Analysis

X-ray diffraction is a powerful technique for determining the solid-state structure of a crystalline material. It provides information on the atomic arrangement, crystal system, and unit cell dimensions.

Single Crystal X-ray Diffraction (SC-XRD) for Molecular Structures

To perform Single Crystal X-ray Diffraction (SC-XRD), a high-quality, single crystal of 2-(4-Methoxyphenyl)nicotinic acid would be required. This technique would provide precise three-dimensional coordinates of each atom in the molecule, allowing for the definitive determination of its molecular structure. Key parameters that would be elucidated include bond lengths, bond angles, and torsion angles.

Furthermore, SC-XRD reveals how the molecules pack together in the crystal lattice, identifying intermolecular interactions such as hydrogen bonds (e.g., between the carboxylic acid groups) and π-π stacking (between the aromatic rings). This information is crucial for understanding the compound's physical properties. A comprehensive search did not yield any published crystal structure data for this specific compound.

Table 3: Expected Single Crystal X-ray Diffraction Data (Hypothetical)

Parameter Value
Empirical Formula C₁₃H₁₁NO₃
Crystal System Data not available
Space Group Data not available
Unit Cell Dimensions (a, b, c) Data not available
Unit Cell Angles (α, β, γ) Data not available
Volume (V) Data not available

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline (powder) sample. It is a primary tool for phase identification, characterization of crystalline materials, and assessment of bulk sample purity. The PXRD pattern is a unique "fingerprint" for a specific crystalline solid.

For 2-(4-Methoxyphenyl)nicotinic acid, the PXRD pattern would consist of a series of diffraction peaks at specific 2θ angles. The position and intensity of these peaks are determined by the crystal structure of the compound. This technique would be essential for quality control, polymorphism screening, and confirming the identity of the bulk material. No experimental PXRD patterns for 2-(4-Methoxyphenyl)nicotinic acid are available in the reviewed literature.

Table 4: Mentioned Compounds

Compound Name
2-(4-Methoxyphenyl)nicotinic acid
Nicotinic acid
Ethanol
Cyclohexane

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering a detailed view of molecular systems. For a molecule like 2-(4-Methoxyphenyl)nicotinic acid, these calculations can predict its geometry, energy, and various other properties.

Density Functional Theory (DFT) Optimizations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. It is particularly popular due to its balance of accuracy and computational cost. In the study of 2-(4-Methoxyphenyl)nicotinic acid, DFT would be employed to perform geometry optimizations, which determine the most stable three-dimensional arrangement of the atoms in the molecule.

Hartree-Fock (HF) Methods

The Hartree-Fock (HF) method is another foundational approach in quantum chemistry. wikipedia.org It approximates the many-electron wavefunction as a single Slater determinant, providing a starting point for more advanced calculations. wikipedia.org While DFT has become more prevalent for many applications, HF calculations are still valuable, particularly for understanding fundamental electronic properties and as a basis for more sophisticated methods that include electron correlation.

Basis Set Selection and Effects (e.g., 6-31G(d), 6-311++g(d,p))

The choice of basis set is a critical aspect of any quantum chemical calculation. A basis set is a set of mathematical functions used to build the molecular orbitals. The size and type of basis set can significantly impact the accuracy of the results.

Commonly used basis sets include the Pople-style basis sets, such as 6-31G(d) and 6-311++G(d,p). The notation indicates the number of functions used to describe the core and valence electrons, as well as the inclusion of polarization functions (d) and diffuse functions (++). For instance, the 6-311++G(d,p) basis set is a flexible, triple-zeta basis set that is well-suited for calculating the properties of molecules with heteroatoms and potential for hydrogen bonding, like 2-(4-Methoxyphenyl)nicotinic acid. researchgate.net Studies on similar molecules have often employed this or comparable basis sets to achieve reliable results. researchgate.net The selection of an appropriate basis set is a trade-off between desired accuracy and computational resources.

Electronic Structure and Reactivity Descriptors

Beyond determining the molecular geometry, computational methods can provide a wealth of information about the electronic properties and chemical reactivity of 2-(4-Methoxyphenyl)nicotinic acid.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis, Energy Gap

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability. acs.org A smaller gap generally suggests that the molecule is more reactive. acs.org

For 2-(4-Methoxyphenyl)nicotinic acid, a HOMO-LUMO analysis would reveal the distribution of these orbitals across the molecule. Typically, the HOMO is located on the more electron-rich parts of the molecule, while the LUMO is on the more electron-deficient parts. The calculated energies of these orbitals and their gap would provide valuable information about the molecule's electronic transitions and reactivity. The table below shows hypothetical HOMO and LUMO energies and the resulting energy gap for 2-(4-Methoxyphenyl)nicotinic acid, based on typical values for similar aromatic compounds.

ParameterEnergy (eV)
EHOMO -6.2
ELUMO -1.8
Energy Gap (ΔE) 4.4

This table contains illustrative data based on general values for similar compounds, as specific computational results for 2-(4-Methoxyphenyl)nicotinic acid are not available.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. nih.gov It is plotted on the molecule's surface and uses a color scale to indicate regions of different electrostatic potential. Red areas typically represent regions of negative potential, which are rich in electrons and prone to electrophilic attack, while blue areas represent regions of positive potential, which are electron-poor and susceptible to nucleophilic attack. researchgate.net Green areas indicate neutral potential.

Mulliken Charges and Charge Transfer Analysis

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges on the atoms within a molecule. These charges are calculated based on the distribution of electrons in the molecule's calculated wavefunction. The analysis helps in understanding the electrostatic potential of the molecule, identifying electrophilic and nucleophilic sites, and predicting how the molecule might interact with other molecules or ions.

Charge transfer analysis, often studied in the context of charge-transfer complexes, investigates the transfer of electronic charge between a donor and an acceptor molecule. researchgate.net For a molecule like 2-(4-Methoxyphenyl)nicotinic acid, intramolecular charge transfer between the electron-donating methoxyphenyl group and the electron-withdrawing nicotinic acid moiety can be a key feature influencing its electronic properties, such as its dipole moment and polarizability. researchgate.net

Reactivity Indices (e.g., Electrophilicity, Hardness)

Conceptual Density Functional Theory (DFT) provides a framework for defining and calculating chemical reactivity indices. These descriptors help predict the reactivity of a chemical species.

Chemical Hardness (η) and Softness (S) : Hardness is a measure of a molecule's resistance to changes in its electron distribution. A large energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) corresponds to high hardness and low reactivity. Softness is the reciprocal of hardness, so softer molecules are generally more reactive. frontiersin.org

Electrophilicity Index (ω) : This index quantifies the ability of a species to accept electrons. A higher electrophilicity index indicates a stronger electrophile.

These indices are crucial for understanding the kinetic stability and reactivity patterns of molecules. For instance, a study on a nicotinamide-oxalic acid salt predicted it to be softer and more reactive compared to other related cocrystals. frontiersin.orgfrontiersin.org

Intermolecular Interactions and Non-Covalent Interactions

Non-covalent interactions are critical in determining the supramolecular chemistry, crystal packing, and biological interactions of a molecule. Several computational tools are used to analyze these forces.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density (ρ) to define atoms, bonds, and molecular structure. wikipedia.orgalbany.edu This method identifies critical points in the electron density where the gradient is zero. researchgate.net A bond critical point (BCP) between two atoms indicates the presence of a chemical bond. The properties at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide information about the nature and strength of the interaction. fip.org For hydrogen bonds, specific criteria based on these values can distinguish between weak, medium, and strong interactions and classify them as covalent or electrostatic in nature. frontiersin.org

Non-Covalent Interaction (NCI) Analysis based on Reduced Density Gradient (RDG)

Non-Covalent Interaction (NCI) analysis is a powerful visualization method for identifying and characterizing non-covalent interactions in real space. It is based on the relationship between the electron density (ρ) and the reduced density gradient (RDG). researchgate.net By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix (sign(λ₂)ρ), different types of interactions can be identified: researchgate.net

Hydrogen Bonds : Appear as strong, attractive interactions (negative sign(λ₂)ρ values).

Van der Waals Interactions : Characterized by near-zero sign(λ₂)ρ values.

Steric Repulsion : Indicated by strong, repulsive interactions (positive sign(λ₂)ρ values).

Visualizing these interactions as surfaces in a 3D plot provides a clear picture of the spatial regions where attractive or repulsive forces dominate, which is crucial for understanding crystal packing and ligand-receptor binding. fip.orgresearchgate.net

Hydrogen Bonding and Van der Waals Interactions

Hydrogen bonds and van der Waals forces are the primary non-covalent interactions that govern the three-dimensional structure of molecular crystals and biological systems. researchgate.net In 2-(4-Methoxyphenyl)nicotinic acid, the carboxylic acid group is a potent hydrogen bond donor and acceptor, capable of forming strong dimers or interacting with other polar groups. jocpr.com The pyridine (B92270) nitrogen can also act as a hydrogen bond acceptor. frontiersin.org

Van der Waals interactions, although weaker individually, are collectively significant. They arise from temporary fluctuations in electron density and are crucial for the close packing of molecules. In a molecule with multiple aromatic rings like 2-(4-Methoxyphenyl)nicotinic acid, π-π stacking and C-H···π interactions are also important types of van der Waals forces that contribute to structural stability. nih.gov

Molecular Modeling and Simulations

Theoretical and computational chemistry offer powerful tools to investigate the structure, dynamics, and interaction of molecules at an atomic level. For 2-(4-Methoxyphenyl)nicotinic acid, molecular modeling and simulations can provide valuable insights into its conformational landscape, intermolecular interactions, and potential behavior in various environments. These studies are broadly categorized into molecular dynamics simulations and those based on classical force fields.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can reveal detailed information about the conformational flexibility and intermolecular interactions of 2-(4-Methoxyphenyl)nicotinic acid.

While specific MD studies on 2-(4-methoxyphenyl)nicotinic acid are not extensively documented in publicly available literature, the general methodology for such a study would follow a well-established protocol. A typical MD simulation would involve defining a system containing the molecule of interest, solvating it in a chosen solvent (e.g., water), and then simulating its behavior over a period of time, often on the scale of nanoseconds to microseconds.

The process would begin with the generation of a 3D structure of 2-(4-methoxyphenyl)nicotinic acid, which would then be placed in a simulation box filled with solvent molecules. The system would be neutralized by adding counter-ions if necessary. The interactions between all atoms in the system are described by a force field. The simulation then proceeds by integrating Newton's equations of motion for every atom, allowing the system to evolve naturally over time.

Key parameters for a hypothetical molecular dynamics simulation of 2-(4-methoxyphenyl)nicotinic acid in an aqueous environment are outlined in Table 1.

Table 1: Typical Parameters for a Molecular Dynamics Simulation of 2-(4-Methoxyphenyl)nicotinic acid

Parameter Value/Description
Force Field OPLS-AA (Optimized Potentials for Liquid Simulations - All-Atom) or GAFF (General Amber Force Field)
Solvent Model TIP3P or SPC/E water model
Simulation Box Cubic or triclinic, with periodic boundary conditions
Temperature 298 K (25 °C), maintained using a thermostat (e.g., Nosé-Hoover or Langevin)
Pressure 1 atm, maintained using a barostat (e.g., Parrinello-Rahman)
Simulation Time 100 ns - 1 µs
Time Step 2 fs

| Ensemble | NPT (isothermal-isobaric) |

From such simulations, a wealth of information can be extracted. For instance, the trajectory of the simulation can be analyzed to understand the conformational preferences of the molecule. The dihedral angle between the pyridine ring and the methoxyphenyl group is a key conformational parameter. By plotting the distribution of this dihedral angle over the course of the simulation, one can identify the most stable conformations and the energy barriers between them.

Furthermore, MD simulations can elucidate the solvation structure of 2-(4-methoxyphenyl)nicotinic acid, revealing how water molecules arrange themselves around the carboxylic acid and methoxy (B1213986) functional groups. This can provide insights into the molecule's solubility and its potential to form hydrogen bonds.

Classical Force Field-Based Simulations

Classical force field-based simulations are the foundation of molecular dynamics and other molecular mechanics methods. A force field is a set of mathematical functions and parameters that describe the potential energy of a system of atoms. The accuracy of any classical simulation is highly dependent on the quality of the force field used.

For a molecule like 2-(4-methoxyphenyl)nicotinic acid, a common approach would be to use a general-purpose force field such as the Optimized Potentials for Liquid Simulations All-Atom (OPLS-AA) github.io, the General Amber Force Field (GAFF) nih.gov, or the CHARMM General Force Field (CGenFF). These force fields are parameterized for a wide range of organic molecules.

However, for a specific molecule that may contain chemical motifs not perfectly represented in the standard force field, new parameters may need to be developed. This process typically involves quantum mechanical (QM) calculations to obtain reference data for the molecule's geometry, vibrational frequencies, and conformational energy profiles. frontiersin.orgnih.gov

The parameterization process for 2-(4-methoxyphenyl)nicotinic acid would involve the steps outlined in Table 2.

Table 2: General Workflow for Force Field Parameterization

Step Description
1. Quantum Mechanical Calculations High-level QM calculations (e.g., using Density Functional Theory with a suitable basis set like B3LYP/6-31G**) are performed to determine the optimized geometry and electrostatic potential of the molecule. nih.gov
2. Charge Derivation Atomic partial charges are derived by fitting the QM electrostatic potential, often using methods like RESP (Restrained Electrostatic Potential).
3. Dihedral Angle Scanning The potential energy surface is scanned by systematically rotating key dihedral angles (e.g., the bond connecting the two aromatic rings) to map out the conformational energy landscape.
4. Parameter Fitting The force field parameters (e.g., for bond lengths, bond angles, and dihedral angles) are adjusted to reproduce the QM-calculated geometries, vibrational frequencies, and conformational energy profiles. frontiersin.orgnih.gov

| 5. Validation | The newly parameterized force field is validated by performing simulations and comparing the results with available experimental data or higher-level QM calculations. |

Once a reliable force field is established for 2-(4-methoxyphenyl)nicotinic acid, it can be used in a variety of classical simulations to predict a range of properties, from its behavior in the gas phase to its interactions in complex biological systems. The choice of a force field is critical, as it directly impacts the accuracy of the simulation results. For instance, all-atom force fields are generally more accurate for predicting detailed properties compared to united-atom models. github.io

Advanced Applications in Materials Science

Design and Integration in Functional Materials

The molecular structure of 2-(4-Methoxyphenyl)nicotinic acid is conducive to its integration into functional materials. Organic compounds are central to creating materials with tailored properties, such as those needed for telecommunications, optical switching, and photonics. cauverycollege.ac.in The presence of both electron-donating (methoxyphenyl) and electron-accepting/coordinating (pyridine-carboxylic acid) features within a single molecule allows for complex interactions that are desirable in material design. The carboxylic acid group, in particular, can serve as an anchor, enabling the molecule to be grafted onto surfaces or to participate in the formation of larger supramolecular structures. mdpi.com

Optoelectronic Applications

The field of optoelectronics leverages the interaction between light and electronic materials. Organic molecules with extensive π-conjugated systems and charge-transfer characteristics are of significant interest. Nicotinic acid derivatives have emerged as a promising class of materials for such applications, particularly in the realm of non-linear optics. cauverycollege.ac.in

While direct research into the application of 2-(4-Methoxyphenyl)nicotinic acid as a fluorimetric sensor is limited in the available literature, the foundational components of the molecule are common in fluorescent probes. mdpi.com Fluorescent chemosensors are often designed by linking a fluorophore (a light-emitting unit) to a receptor that selectively binds with a target analyte. This binding event alters the electronic properties of the fluorophore, causing a detectable change in fluorescence. For instance, a dual-channel sensor based on phenolphthalein (B1677637) and the fluorescent dye BODIPY has been developed for detecting metal ions like Sn(II) and Al(III). researchgate.net The design of such sensors often relies on heterocyclic scaffolds to which specific binding sites and fluorescent reporters are attached. researchgate.net

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to high-intensity light, a property crucial for applications like frequency conversion in lasers and optical switching. nih.gov Organic NLO materials are valued for their fast response times and molecular tailorability. nih.gov

Research has shown that crystals based on nicotinic acid, such as piperazinium nicotinate (B505614) (PNA), possess significant third-order NLO properties. cauverycollege.ac.in The NLO response in these organic molecules often arises from intramolecular charge transfer enabled by π-electron delocalization. nih.gov The structure of 2-(4-Methoxyphenyl)nicotinic acid, with its electron-donating methoxyphenyl group connected to the pyridine (B92270) ring, suggests a potential for enhanced NLO characteristics compared to simpler nicotinic acid derivatives. A study on piperazinium nicotinate crystal, grown by slow evaporation, confirmed its potential for NLO applications through Z-scan techniques. cauverycollege.ac.in

Interactive Table: NLO Properties of Piperazinium Nicotinate (PNA) Crystal cauverycollege.ac.in

Property Value Unit
Crystal System Triclinic -
Space Group P-1 -
HOMO-LUMO Energy Gap (ΔE) 3.5008 eV
UV Absorption Peak (Experimental) 263.75 nm

This data pertains to Piperazinium Nicotinate, a related nicotinic acid-based crystal, illustrating the NLO potential of this class of compounds.

Investigations into Biological Target Interaction Mechanisms in Vitro Academic Focus

Enzyme Inhibition Mechanisms

Cyclooxygenase (COX-2) Inhibition

Derivatives of nicotinic acid have been investigated for their anti-inflammatory properties, with a key focus on the inhibition of cyclooxygenase-2 (COX-2). nih.gov This enzyme is a crucial mediator of inflammation and pain. nih.gov The inhibition of COX-2 is a well-established mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov

In studies involving RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFNγ), certain nicotinic acid derivatives demonstrated a capacity to inhibit COX-2 at levels comparable to the well-known NSAID, ibuprofen. nih.gov This suggests a direct interaction with the enzyme, leading to a reduction in the synthesis of pro-inflammatory prostaglandins. nih.govresearchgate.net Molecular docking studies have further elucidated the binding modes of related compounds within the COX-2 active site, revealing that the carboxylate group can form hydrogen bonds with key residues like Tyr-385 and Ser-530, distinct from the classical interaction with Arg-120. nih.gov

Compound Cell Line Stimulant Effect Reference
Nicotinic acid derivativesRAW 264.7 macrophagesLPS/IFNγComparable COX-2 inhibition to ibuprofen nih.gov
Diclofenac (B195802) (related NSAID)Murine COX-2N/ABinds to Tyr-385 and Ser-530 nih.gov

Nucleotide Pyrophosphatase/Phosphodiesterase (NPP) Enzyme Interaction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a membrane-bound enzyme that plays a significant role in various physiological processes, including the modulation of the immune system. mdpi.comnih.gov It functions by hydrolyzing nucleotides, thereby regulating purinergic signaling. mdpi.com The inhibition of ENPP1 is an area of active research, particularly for its potential in cancer immunotherapy. mdpi.comnih.gov

Research has shown that certain flavonoids, which share structural similarities with 2-(4-methoxyphenyl)nicotinic acid, can inhibit phosphodiesterases. mdpi.com For instance, 7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one, a flavonoid from Pistacia chinensis, displayed inhibitory activity against snake venom phosphodiesterase, which is structurally related to ENPP1. mdpi.com While direct studies on 2-(4-methoxyphenyl)nicotinic acid are limited, the findings on related structures suggest a potential for interaction with NPP enzymes.

VEGFR-2 Inhibitory Effects

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. nih.govmdpi.com Consequently, inhibiting VEGFR-2 is a significant strategy in the development of anticancer agents. nih.govresearchgate.net

Several studies have highlighted the potential of nicotinic acid and nicotinamide (B372718) derivatives as VEGFR-2 inhibitors. researchgate.netnih.gov For example, a series of nicotinamide derivatives were designed and synthesized with the specific aim of inhibiting VEGFR-2. researchgate.net In vitro kinase assays revealed that some of these compounds exhibited potent VEGFR-2 inhibition, with IC50 values in the nanomolar range, comparable to the established inhibitor sorafenib. researchgate.net The anti-angiogenic activity of related compounds has been demonstrated in models such as the chick chorioallantoic membrane (CAM) assay, where they effectively inhibited the growth of new blood vessels. nih.govnih.gov

Compound Type Assay Finding Reference
Nicotinamide derivativesVEGFR-2 kinase assayPotent inhibition (IC50 in nM range) researchgate.net
Nicotinic acidChick Chorioallantoic Membrane (CAM)Inhibition of angiogenesis nih.gov
Piperazinylquinoxaline-based derivativesVEGFR-2 kinase assaySub-micromolar IC50 values nih.gov
Quinoline–thiazolidine-4-one urea (B33335) derivativesVEGFR-2 kinase assayPotent inhibition nih.gov

Other Enzyme Targets (e.g., MAPK, PCSK9, MPO, SIRT1, TNF-α)

The biological interactions of 2-(4-methoxyphenyl)nicotinic acid and its analogs extend to a variety of other enzyme targets.

Mitogen-activated protein kinase (MAPK): The MAPK signaling pathway is involved in cellular processes like proliferation and angiogenesis. mdpi.com Some anti-angiogenic compounds exert their effects by inhibiting this pathway. frontiersin.org

Myeloperoxidase (MPO): MPO is an enzyme found in neutrophils that produces reactive oxygen species. nih.govnih.gov Inhibition of MPO is being explored for its therapeutic potential in cardiovascular diseases. nih.gov While direct data on 2-(4-methoxyphenyl)nicotinic acid is scarce, related methoxyphenol derivatives have been identified as reversible inhibitors of MPO. nih.gov Niacin has also been shown to have pharmacological actions on MPO. researchgate.net

Sirtuin 1 (SIRT1): SIRT1 is an NAD+-dependent deacetylase involved in cellular stress responses and longevity. nih.gov Nicotinamide, a related compound, is a known inhibitor of SIRT1 in vitro. nih.govnih.gov It acts noncompetitively, with a low micromolar IC50 value. nih.gov

Tumor Necrosis Factor-alpha (TNF-α): TNF-α is a pro-inflammatory cytokine, and its inhibition is a therapeutic strategy for various autoimmune diseases. nih.gov Nicotinic acid has been shown to reduce the secretion of TNF-α from activated human monocytes. nih.govnih.gov

Receptor Binding and Activation Mechanisms

HCA2/3 Receptor Interactions

The G protein-coupled receptors HCA2 (GPR109A) and HCA3 (GPR109B) are the primary receptors for nicotinic acid. researchgate.net The interaction of nicotinic acid with these receptors, particularly HCA2 expressed on immune cells like monocytes and macrophages, mediates its anti-inflammatory effects. nih.govnih.gov

In vitro studies using human monocytes have demonstrated that the anti-inflammatory actions of nicotinic acid, such as the reduced secretion of pro-inflammatory cytokines, are dependent on GPR109A. nih.govnih.gov Knockdown of GPR109A using siRNA eliminates these effects. nih.gov This interaction initiates a signaling cascade that ultimately leads to the suppression of inflammatory pathways. nih.govnih.gov

Adenosine (B11128) A2B Receptor Interactions

The adenosine A2B receptor (A2BAR) is one of four subtypes of adenosine receptors and is characterized by its lower affinity for the endogenous ligand, adenosine, compared to other adenosine receptor subtypes. nih.gov Under normal physiological conditions, the concentration of intracellular adenosine is typically around 100 nM, which is sufficient to interact with high-affinity A1 and A2A receptors. nih.gov However, in pathological states such as hypoxia or inflammation, extracellular adenosine levels rise, enabling the activation of the lower-affinity A2B receptor. frontiersin.org

The A2B receptor is coupled to Gs and Gq/11 proteins, and its activation stimulates both adenylate cyclase and phospholipase C. nih.gov This receptor is found in nearly every cell type across most species, with a high degree of sequence homology between them. nih.gov For instance, the human A2B receptor shares 86-87% amino acid sequence homology with its rat and mouse counterparts. nih.gov

The A2B receptor plays a significant role in a variety of physiological and pathological processes, including the modulation of cardiovascular functions and the development of inflammation. nih.gov It has been implicated in regulating vascular tone, cardiac myocyte contractility, neurosecretion, cell growth, gene expression, and intestinal function. nih.gov In the context of lung diseases, A2BAR is predominantly found in human lung epithelial cells and its role as either pro- or anti-inflammatory can depend on the nature and duration of cellular damage, the concentration of adenosine, and its interplay with other adenosine receptors. mdpi.com

While the development of selective and potent agonists for the A2B receptor has been a challenge, recent advancements have led to the identification of new ligands. nih.gov The evaluation of new potential A2B receptor agonists often relies on the ratio of binding affinities for A1, A2A, and A3 receptors to the functional activity at the A2B receptor, due to the lack of a suitable radiolabeled agonist for binding assays. nih.gov Research has suggested that the acidic moiety of nicotinic acid and related compounds is recognized by an arginine residue in the third transmembrane domain of the receptor. nih.gov

Antimicrobial Mechanisms

Antibacterial Action Against Specific Microbes (e.g., Gram-positive, Gram-negative, MRSA)

Derivatives of nicotinic acid have demonstrated notable antibacterial properties. For instance, certain acylhydrazone derivatives of nicotinic acid have shown promising activity against Gram-positive bacteria. nih.gov One such derivative exhibited a minimum inhibitory concentration (MIC) of 1.95 µg/mL against Staphylococcus epidermidis and 7.81 µg/mL against the methicillin-resistant Staphylococcus aureus (MRSA) strain ATCC 43300. nih.gov Another class of nicotinic acid derivatives, 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines, also displayed significant antibacterial effects. A compound with a 5-nitrofuran substituent was active against all tested bacterial strains, with particularly strong activity against the Gram-positive bacteria Bacillus subtilis (MIC = 7.81 µg/mL) and Staphylococcus aureus (MIC = 7.81 µg/mL), as well as the MRSA strain ATCC 43300 (MIC = 15.62 µg/mL). nih.gov

It is worth noting that nicotinic acid itself, also known as vitamin B3, does not have proven direct antibacterial effects. However, it can enhance the immune response against bacteria like Staphylococcus aureus by increasing the number of neutrophils, a type of white blood cell with bactericidal capabilities. nih.gov

The following table summarizes the antibacterial activity of selected nicotinic acid derivatives:

Table 1: Antibacterial Activity of Nicotinic Acid Derivatives
Compound Class Derivative Microorganism MIC (µg/mL)
Acylhydrazone Compound 13 Staphylococcus epidermidis ATCC 12228 1.95
Staphylococcus aureus ATCC 43300 (MRSA) 7.81
3-acetyl-1,3,4-oxadiazoline Compound 25 (5-nitrofuran substituent) Bacillus subtilis ATCC 6633 7.81
Staphylococcus aureus ATCC 6538 7.81
Staphylococcus aureus ATCC 43300 (MRSA) 15.62

Antifungal Efficacy and Mechanisms

Nicotinic acid derivatives have also been investigated for their antifungal properties. Acylhydrazones and 1,3,4-oxadiazole (B1194373) derivatives, synthesized from nicotinic acid hydrazide, are two such classes of compounds that have been explored for their potential as antifungal agents. nih.gov The rising incidence of fungal infections, especially in immunocompromised individuals, and the emergence of multidrug-resistant fungal strains underscore the need for new antifungal therapies. nih.gov

In one study, a series of nicotinamide derivatives were synthesized and evaluated for their antifungal activity against Candida albicans. nih.gov Among the tested compounds, one derivative, compound 16g, was found to be particularly effective, with a minimum inhibitory concentration (MIC) of 0.25 µg/mL against C. albicans SC5314. nih.gov This compound also demonstrated potent activity against six fluconazole-resistant strains of C. albicans, with MIC values ranging from 0.125 to 1 µg/mL. nih.gov Furthermore, it exhibited moderate activity against other Candida species, Cryptococcus neoformans, and Trichophyton species. nih.gov The mechanism of action for this compound appears to involve the disruption of the fungal cell wall. nih.gov

Nicotinamide, a form of vitamin B3, has itself shown inhibitory activity against various pathogenic fungi, including Candida parapsilosis, Candida tropicalis, Candida glabrata, Candida krusei, and Cryptococcus neoformans, with MIC50 values ranging from 20 to 80 mM. nih.gov The antifungal action of nicotinamide is thought to be related to its effect on the fungal cell wall. nih.gov While niacin (vitamin B3) biosynthesis is not considered a primary target for antifungal drug development due to the ability of most organisms, including fungi, to synthesize it from tryptophan, the exploration of its derivatives continues to be a promising area of research. mdpi.com

The following table summarizes the antifungal activity of selected nicotinamide derivatives:

Table 2: Antifungal Activity of Nicotinamide Derivatives
Compound Fungal Strain MIC (µg/mL)
16g Candida albicans SC5314 0.25
16g Fluconazole-resistant C. albicans (6 strains) 0.125 - 1

Antibiofilm Properties

The ability of microorganisms to form biofilms presents a significant challenge in treating infections. Nicotinic acid and its derivatives have shown potential in combating biofilm formation. For instance, nicotinic acid has been observed to inhibit the biofilm development of Streptococcus pneumoniae in a time and concentration-dependent manner. preprints.org Specifically, it demonstrated significant suppression of biofilm formation at 6 and 18 hours of incubation. preprints.org

Derivatives of nicotinamide have also been investigated for their antibiofilm capabilities. In a study on nicotinamide derivatives, one compound, 16g, which showed potent antifungal activity, also exhibited antibiofilm activity against Candida albicans. nih.gov This activity was linked to its ability to disrupt the fungal cell wall. nih.gov Another study synthesized a series of nicotinamide derivatives and tested their antibiofilm properties, with one compound, ND4, being identified as a promising inhibitor against Enterococcus faecalis. researchgate.net

Furthermore, the antifungal peptide Mel-LX3, which demonstrated robust activity against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa (MDRPA), was also effective in inhibiting biofilm formation and eradicating existing biofilms of MDRPA. nih.gov While not a direct derivative of nicotinic acid, this highlights the broader interest in developing agents that can target biofilms.

Antitubercular Activity

Nicotinic acid derivatives have been a subject of interest in the search for new treatments for tuberculosis (TB). One study synthesized three series of 6-aryl-2-methylnicotinohydrazides and evaluated their in vitro activity against Mycobacterium tuberculosis. mdpi.com Among these, isatin (B1672199) hydrazides 8b and 8c showed the most significant activity, with minimum inhibitory concentrations (MIC) of 12.5 and 6.25 µg/mL, respectively. mdpi.com Other derivatives, 4a, 4b, and 4f, displayed moderate activity with an MIC of 25 µg/mL. mdpi.com The mechanism of action of isoniazid, a key anti-TB drug, involves interfering with the synthesis of mycolic acid, a crucial component of the M. tuberculosis cell wall. mdpi.com

It's important to note that nicotinamidase (PncA), an enzyme in M. tuberculosis, hydrolyzes nicotinamide to nicotinic acid as part of the NAD+ salvage pathway. nih.gov This enzyme is also responsible for activating the prodrug pyrazinamide, a critical component of TB treatment. nih.gov

The following table summarizes the antitubercular activity of selected nicotinic acid hydrazide derivatives:

Table 3: Antitubercular Activity of Nicotinic Acid Hydrazide Derivatives
Compound MIC (µg/mL)
8c 6.25
8b 12.5
4a 25
4b 25
4f 25
8a 25

Binding to Bacterial Receptors

The specific mechanisms by which 2-(4-Methoxyphenyl)nicotinic acid and its derivatives bind to bacterial receptors are a subject of ongoing research. However, studies on related compounds provide some insights. For example, in the context of the adenosine A2B receptor, which has a bacterial counterpart in its evolutionary lineage, it has been suggested that an arginine residue in the third transmembrane domain of the receptor recognizes the acidic moiety of nicotinic acid and similar substances. nih.gov This suggests a potential binding interaction based on charge and shape complementarity.

In the case of antitubercular activity, the enzyme nicotinamidase/pyrazinamidase (PncA) in Mycobacterium tuberculosis is a key target. nih.gov This enzyme hydrolyzes nicotinamide to nicotinic acid. nih.gov While the primary focus has been on its role in activating the prodrug pyrazinamide, understanding the binding of nicotinic acid itself to this enzyme could inform the design of new inhibitors or drugs that leverage this pathway. The proposed catalytic mechanism for PncA involves a nucleophilic attack by an active site cysteine. nih.gov

Furthermore, molecular docking studies have been employed to investigate the antibacterial properties of nicotinamide derivatives. For instance, docking analyses were used to identify a derivative, ND4, as a potential inhibitor against Enterococcus faecalis, suggesting specific binding interactions with bacterial targets. researchgate.net

Anticancer Activity and Molecular Interactions

The anticancer properties of compounds structurally related to 2-(4-Methoxyphenyl)nicotinic acid have been explored through various in vitro studies. These investigations focus on their effects on cancer cell viability, their interaction with molecular targets, and their potential to interfere with fundamental cellular processes like DNA integrity.

Cytotoxicity Mechanisms in Specific Cancer Cell Lines

Derivatives of the nicotinic acid and related pyridin-2-amine scaffolds have demonstrated significant cytotoxic activity against several human tumor cell lines. For instance, a series of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine derivatives, which are structurally related to the core compound, were evaluated for their ability to inhibit cancer cell growth. Three lead compounds from this series showed potent submicromolar activity against lung (A549), oral epidermoid (KB), vincristine-resistant oral epidermoid (KB(VIN)), and prostate (DU145) cancer cell lines. nih.gov The growth inhibition (GI₅₀) values for these compounds highlight their potential as anti-proliferative agents. nih.gov Nicotinamide, a related compound, has also been shown to play a crucial role in cellular metabolism and can enhance the effectiveness of traditional cancer therapies. researchgate.net

Table 1: Cytotoxic Activity (GI₅₀) of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine Derivatives

Compound A549 (Lung) KB (Oral) KB(VIN) (Resistant Oral) DU145 (Prostate)
Lead 1 (6a) 0.41 µM 0.22 µM 0.29 µM 0.29 µM
Lead 2 (7g) 0.24 µM 0.19 µM 0.22 µM 0.20 µM
Lead 3 (8c) 0.25 µM 0.21 µM 0.25 µM 0.23 µM

Data sourced from studies on N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine derivatives, which are structurally related to 2-(4-Methoxyphenyl)nicotinic acid. nih.gov

Molecular Docking to Predict Binding Modes with Cancer Targets

Molecular docking studies provide critical insights into how these compounds might interact with specific protein targets to exert their anticancer effects. For derivatives of 2-(4-Methoxyphenyl)nicotinic acid, several key cancer-related proteins have been identified as potential binding partners.

Tubulin: Promising diarylamine derivatives have been identified as a novel class of tubulin polymerization inhibitors. nih.gov Docking studies revealed that these compounds likely target the colchicine (B1669291) binding site on tubulin, disrupting microtubule dynamics, a clinically validated anticancer mechanism. nih.gov

Cyclooxygenase-2 (COX-2): Molecular docking of certain nicotinic acid derivatives into the active site of COX-2 has been performed to rationalize their anti-inflammatory activity, which is also relevant in some cancers where inflammation is a key driver. nih.gov

Epidermal Growth Factor Receptor (EGFR): While not studied for the specific compound, other molecular hybrids have been docked into the EGFR active site (PDB: 1M17), suggesting it as a potential target for related heterocyclic compounds. researchgate.net

Table 2: Predicted Molecular Interactions with Cancer Targets

Compound Class Target Protein Predicted Binding Site/Interaction Potential Effect
N-alkyl-N-substituted phenylpyridin-2-amines Tubulin Colchicine binding site Inhibition of microtubule polymerization nih.gov
Nicotinic acid derivatives COX-2 Active site Inhibition of prostaglandin (B15479496) synthesis nih.gov

Interaction with DNA as a Biological Target

The interaction with DNA or its associated repair mechanisms represents another avenue for anticancer activity. Nicotinamide, the amide form of nicotinic acid, is a dietary precursor for nicotinamide adenine (B156593) dinucleotide (NAD⁺). nih.gov NAD⁺ is an essential substrate for poly(ADP-ribose)polymerase-1 (PARP-1), a key enzyme in the repair of DNA single-strand breaks. nih.govnih.gov

During genotoxic stress, DNA damage activates PARP-1, which in turn signals and recruits other DNA repair proteins. By influencing the intracellular pools of NAD⁺, nicotinamide can modulate PARP-1 activity. In vitro studies have shown that maintaining NAD⁺ levels can enhance the repair of DNA damage. nih.gov Therefore, it is plausible that 2-(4-Methoxyphenyl)nicotinic acid could influence genomic stability and cellular responses to DNA-damaging agents by participating in this critical pathway. nih.gov

Anti-inflammatory Molecular Mechanisms

The anti-inflammatory properties of 2-(4-Methoxyphenyl)nicotinic acid derivatives have been investigated through their ability to modulate key inflammatory mediators and stabilize proteins.

Modulation of Inflammatory Cytokines (e.g., TNF-α, IL-6, iNOS)

Nicotinic acid derivatives have been shown to possess significant anti-inflammatory activity. In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, certain derivatives demonstrated a potent ability to inhibit the production of pro-inflammatory mediators. nih.gov Specifically, the most active compounds showed inhibitory potency on Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and inducible Nitric Oxide Synthase (iNOS) that was comparable to the standard drug ibuprofen. nih.gov

The general scaffold of nicotinamide has also been confirmed as a potent modulator of several pro-inflammatory cytokines. In models of endotoxemia, nicotinamide inhibited the production of IL-1β, IL-6, IL-8, and TNF-α in a dose-dependent manner. nih.gov

Protein Denaturation Inhibition

A key feature of inflammation is the denaturation of proteins at the inflammatory site. nih.gov The ability of a compound to prevent this denaturation is considered a measure of its anti-inflammatory activity. researchgate.net Non-steroidal anti-inflammatory drugs (NSAIDs) are known to act in part by protecting endogenous proteins, such as serum albumin, from denaturation. nih.gov

This mechanism is typically studied using an in vitro bovine serum albumin (BSA) denaturation assay, where heat is used to induce protein denaturation. nih.gov The anti-inflammatory potential of a test compound is measured by its ability to inhibit this heat-induced denaturation. For example, studies on other therapeutic agents have shown a direct correlation between the concentration of the agent and the percentage of inhibition of protein denaturation, with effects comparable to standard drugs like diclofenac sodium. nih.gov This assay provides a reliable method for assessing the anti-inflammatory capacity of compounds like 2-(4-Methoxyphenyl)nicotinic acid and its derivatives.

Table 3: Example of Concentration-Dependent Inhibition of Bovine Serum Albumin Denaturation

Concentration (µg/mL) Percentage Inhibition (%)
10 47%
20 53%
30 69%
40 72%
50 81%

Data from a study on a chitosan (B1678972) thiocolchicoside-lauric acid nanogel, presented as an example of the protein denaturation inhibition assay. nih.gov

Based on a comprehensive review of publicly available scientific literature, there is no specific information regarding the chemical compound 2-(4-Methoxyphenyl)nicotinic acid in the context of the requested biological mechanisms.

Extensive searches have been conducted to find data on "2-(4-Methoxyphenyl)nicotinic acid" and its potential roles in:

Cell Membrane Protection Mechanisms

Neuroprotective Pathways and Targets

Its function as a NAD+ Precursor

The search results did not yield any studies, data tables, or detailed research findings for this specific compound in relation to these topics. The available research focuses broadly on nicotinic acid (niacin) and other unrelated phytochemicals. For instance, studies on nicotinic acid describe its role as a precursor to NAD+ and its general neuroprotective and anti-inflammatory effects, often mediated through its receptor, GPR109A. However, this information is not specific to the 2-(4-Methoxyphenyl) derivative and cannot be accurately extrapolated.

One study was found that investigated the neuroprotective effects of a different, more complex molecule named "2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside" nih.gov, but this is not the compound specified in the request.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict outline provided for the compound 2-(4-Methoxyphenyl)nicotinic acid. The requested information does not appear to be present in the public scientific domain.

Conclusion and Future Research Directions

Summary of Current Academic Understanding

The current scientific literature provides a broad understanding of nicotinic acid (also known as niacin or vitamin B3) and its derivatives as a class of pharmacologically significant molecules. researchgate.netwikipedia.orgnih.gov Nicotinic acid itself is a well-established lipid-lowering agent, primarily recognized for its ability to reduce low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides, while concurrently increasing high-density lipoprotein (HDL) cholesterol levels. nih.govannualreviews.orgyoutube.com Its mechanism of action involves the inhibition of diacylglycerol acyltransferase-2 (DGAT2), a key enzyme in triglyceride synthesis, which leads to a decrease in hepatic VLDL production and subsequent LDL formation. nih.govnih.gov Furthermore, nicotinic acid is known to interact with the G protein-coupled receptor GPR109A, mediating its antilipolytic effects in adipocytes. nih.govcaymanchem.com

Derivatives of nicotinic acid have been explored for a wide range of therapeutic applications beyond lipid management. Research has demonstrated that various substituted nicotinic acids possess potent anti-inflammatory, analgesic, and antioxidant properties. nih.govchemistryjournal.net Some derivatives have also been investigated for their potential in treating tuberculosis, neurodegenerative diseases, and certain types of cancer. nih.govchemistryjournal.netdrugs.com The therapeutic efficacy of these derivatives is often dependent on the nature and position of the substituent on the pyridine (B92270) ring. chemistryjournal.net For instance, the introduction of aryl groups at the 2-position has been shown to yield compounds with significant anti-inflammatory and analgesic activities. chemistryjournal.net

However, when focusing specifically on 2-(4-Methoxyphenyl)nicotinic acid , the academic understanding is significantly limited. While the general knowledge of 2-aryl nicotinic acid derivatives suggests that this compound could exhibit interesting biological activities, there is a notable absence of dedicated research on this specific molecule. Its structural features—a methoxyphenyl group at the 2-position of the nicotinic acid scaffold—theoretically position it as a candidate for anti-inflammatory or other pharmacological activities, but this remains speculative without direct experimental evidence.

Identified Gaps in Research

The most significant gap in the current body of research is the near-complete lack of specific data on 2-(4-Methoxyphenyl)nicotinic acid. The scientific community has yet to thoroughly investigate and publish on the fundamental aspects of this compound. Key areas where information is critically missing include:

Synthesis and Characterization: While synthesis methods for similar compounds, such as 2-[(4-ethoxyphenyl)amino]nicotinic acid, have been described, a detailed and optimized synthetic route specifically for 2-(4-Methoxyphenyl)nicotinic acid is not readily available in the literature. chemicalbook.com Furthermore, comprehensive characterization data, including its physicochemical properties like melting point, solubility, and spectroscopic data (NMR, IR, Mass Spectrometry), are not documented.

Pharmacological Profile: There is a complete absence of studies evaluating the pharmacological effects of 2-(4-Methoxyphenyl)nicotinic acid. Its potential as an anti-inflammatory, lipid-lowering, analgesic, or anticancer agent has not been explored.

Mechanism of Action: Without pharmacological data, the mechanism by which 2-(4-Methoxyphenyl)nicotinic acid might exert any biological effects is entirely unknown. It is unclear if it would act via the same pathways as nicotinic acid (e.g., GPR109A activation, DGAT2 inhibition) or if the 4-methoxyphenyl (B3050149) substituent would confer a novel mechanism of action.

Prospective Research Avenues and Methodological Advancements

The identified research gaps provide a clear roadmap for future investigations into 2-(4-Methoxyphenyl)nicotinic acid. A systematic and multi-faceted research approach is required to fully elucidate the properties and potential applications of this compound.

Prospective Research Avenues:

Chemical Synthesis and Characterization: The initial and most critical step is to develop and optimize a robust synthetic protocol for 2-(4-Methoxyphenyl)nicotinic acid. Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling between a protected 2-chloronicotinic acid derivative and 4-methoxyphenylboronic acid, could be a promising strategy. Following successful synthesis, thorough characterization using techniques like ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry is imperative to confirm its structure and purity.

In Vitro Pharmacological Screening: A broad-based in vitro screening campaign should be initiated to identify potential biological activities. This should include:

Anti-inflammatory assays: Evaluating its ability to inhibit inflammatory mediators like nitric oxide, TNF-α, and various interleukins in cell-based models (e.g., LPS-stimulated macrophages). nih.gov

Lipid metabolism assays: Assessing its effects on lipolysis in adipocytes and triglyceride synthesis in hepatic cell lines to determine if it shares the lipid-lowering properties of its parent compound. caymanchem.com

Anticancer screening: Testing its cytotoxicity against a panel of human cancer cell lines to explore any potential antiproliferative activity.

Receptor binding and activation assays: Determining its affinity and functional activity at the GPR109A receptor and other relevant targets.

In Vivo Efficacy Studies: Based on promising in vitro results, subsequent in vivo studies in appropriate animal models would be warranted. For example, if significant anti-inflammatory activity is observed, its efficacy could be tested in models of carrageenan-induced paw edema or collagen-induced arthritis.

Methodological Advancements:

Computational Modeling and Molecular Docking: Prior to extensive in vitro screening, computational approaches can be employed to predict the compound's potential biological targets. Molecular docking studies of 2-(4-Methoxyphenyl)nicotinic acid with known targets of nicotinic acid derivatives, such as COX enzymes and GPR109A, can provide valuable insights into its potential binding modes and guide experimental work.

High-Throughput Screening (HTS): To efficiently screen for a wide range of biological activities, HTS technologies can be utilized. This would allow for the rapid testing of the compound against a large number of targets and pathways.

Omics Technologies: Should the compound show significant biological activity, advanced "omics" technologies such as transcriptomics (RNA-seq) and proteomics can be employed to gain a comprehensive understanding of its mechanism of action by identifying the cellular pathways and gene expression profiles it modulates.

By systematically addressing these research gaps using modern scientific methodologies, the scientific community can uncover the potential therapeutic value of 2-(4-Methoxyphenyl)nicotinic acid and contribute to the broader development of novel nicotinic acid-based therapeutics.

Q & A

Q. How to safely handle 2-(4-Methoxyphenyl)nicotinic acid in the lab?

  • PPE : Wear nitrile gloves and safety goggles to avoid skin/eye contact (irritant per GHS H315/H319).
  • Ventilation : Use fume hoods during weighing/synthesis to minimize inhalation of fine particles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.